PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3, also known as PIP3, is resistant to cleavage by PI-specific phospholipase C (PLC). Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. PIP3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is a synthetic analog of natural PIP3 with C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. The short fatty acid chains of this analog give it different physical properties from naturally-occurring PIP3, including higher solubility in aqueous media.

Background and Significance:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as Phosphatidylinositol-3,4,5-triphosphate (C-6) or PIP3C-16, is a synthetic analog of a naturally occurring signaling molecule called phosphatidylinositol-3,4,5-trisphosphate (PIP3) [, ]. PIP3 plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and migration []. Due to its involvement in these fundamental cellular functions, studying PIP3 and its analogs is crucial for understanding various diseases and developing potential therapeutic strategies [].

Advantages of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt):

Compared to naturally occurring PIP3, PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) offers several advantages for scientific research:

- Increased Solubility: The addition of short-chain fatty acids (hexanoyl) at the sn-1 and sn-2 positions makes this analog significantly more water-soluble compared to natural PIP3, which has longer fatty acid chains []. This enhanced solubility simplifies its use in various aqueous-based experiments.

- Stability: The synthetic analog exhibits greater stability compared to natural PIP3, which is prone to degradation by enzymes []. This improved stability allows for longer storage and handling during research.

Applications in Scientific Research:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) finds application in various scientific research areas, including:

- Studying PIP3 signaling pathways: This analog serves as a valuable tool for researchers to investigate the intricate signaling pathways mediated by PIP3. By studying how cells respond to this synthetic PIP3, scientists can gain insights into the mechanisms underlying various cellular processes [, ].

- Developing drugs targeting PIP3 signaling: Due to its involvement in numerous diseases, including cancer and neurological disorders, targeting PIP3 signaling pathways has emerged as a promising therapeutic strategy []. This synthetic analog can be employed in drug discovery efforts to identify and develop potential drugs that modulate PIP3 signaling [].

- Understanding protein-lipid interactions: PIP3 serves as a binding site for various proteins containing pleckstrin homology (PH) domains []. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) can be used to study these protein-lipid interactions, which are crucial for various cellular functions [].

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns-(3,4,5)-P3) is a phosphoinositide that plays a crucial role in cellular signaling pathways. The compound , PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), is a synthetic derivative characterized by the presence of two hexanoyl fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and biological activity in various cellular contexts. The ammonium salt form increases its solubility and usability in biological assays.

PIP3 acts as a second messenger in cells, relaying signals from the cell surface to the cytoplasm. It binds to specific protein domains called pleckstrin homology (PH) domains, causing conformational changes that activate these proteins and initiate downstream signaling cascades. These pathways regulate diverse cellular processes like cell growth, survival, migration, and metabolism.

The synthetic PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics the natural PIP3's function. It can bind to PH domain-containing proteins and activate similar signaling pathways for research purposes [].

PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) through the action of phosphoinositide 3-kinases (PI3Ks). The reaction can be summarized as:

This reaction is pivotal in various signaling pathways that regulate cell growth, survival, and metabolism. Additionally, PtdIns-(3,4,5)-P3 can be dephosphorylated back to PtdIns-(4,5)-P2 by phosphatases such as PTEN.

PtdIns-(3,4,5)-P3 serves as a critical second messenger in numerous signaling pathways. It is involved in:

- Cell Proliferation: Activates downstream effectors like AKT (AKT serine/threonine kinase), leading to cell survival and proliferation.

- Cell Migration: Influences cytoskeletal dynamics through interactions with proteins containing pleckstrin homology domains.

- Metabolic Regulation: Plays a role in glucose uptake and metabolism through signaling pathways involving insulin.

Studies have shown that PtdIns-(3,4,5)-P3 levels are tightly regulated during processes such as focal adhesion assembly and disassembly .

The synthesis of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) typically involves:

- Phosphorylation of Phosphatidylinositol: Using specific kinases to convert phosphatidylinositol or phosphatidylinositol 4-phosphate into phosphatidylinositol 4,5-bisphosphate and further into phosphatidylinositol 3,4,5-trisphosphate.

- Fatty Acid Modification: Incorporating dihexanoyl chains at the sn-1 and sn-2 positions through acylation reactions.

- Ammonium Salt Formation: Neutralizing the phosphate groups with ammonium ions to enhance solubility.

The applications of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) span various fields:

- Cell Biology Research: Used as a tool to study signaling pathways related to cell growth and survival.

- Drug Development: Investigated for its potential role in targeting diseases such as cancer where PI3K signaling is dysregulated.

- Biotechnology: Employed in the development of biosensors that detect cellular responses to extracellular signals.

Research has demonstrated that PtdIns-(3,4,5)-P3 interacts with numerous effector proteins that contain pleckstrin homology domains. These interactions are essential for mediating downstream signaling events. For instance:

- AKT Activation: PtdIns-(3,4,5)-P3 binds to AKT at the plasma membrane, leading to its activation and subsequent phosphorylation of various substrates involved in cell survival.

- Rac-Guanine Nucleotide Exchange Factors: Activates guanine nucleotide exchange factors like P-Rex1 through direct binding .

Several compounds share structural similarities with PtdIns-(3,4,5)-P3 but differ in their fatty acid composition or phosphorylation state. Here’s a comparison:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Phosphatidylinositol 4-phosphate | Contains two phosphate groups | Precursor to PtdIns-(4,5)-P2 and PtdIns-(3,4,5)-P3 |

| Phosphatidylinositol 4,5-bisphosphate | Contains three phosphate groups | Direct precursor for PtdIns-(3,4,5)-P3 |

| PtdIns-(1,2-dipalmitoyl) (sodium salt) | Contains palmitoyl chains | Used for studying membrane dynamics |

| PtdIns-(1,2-dioctanoyl) (sodium salt) | Contains octanoyl chains | Synthetic analog with different membrane properties |

Each of these compounds plays distinct roles in cellular signaling but highlights the unique position of PtdIns-(3,4,5)-P3 as a key player in multiple pathways due to its specific structure and function.

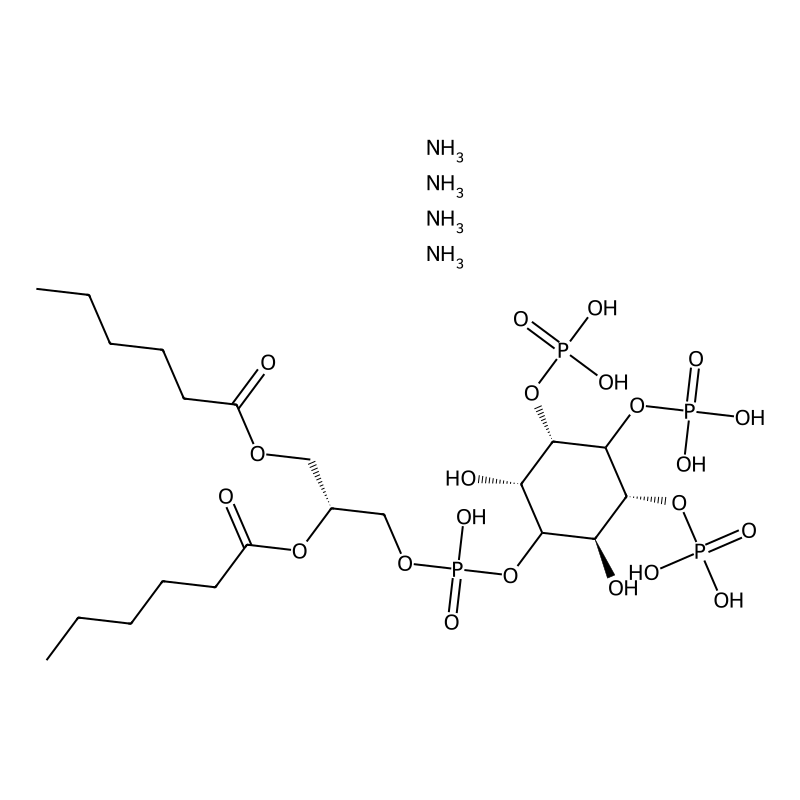

Phosphatidylinositol-(3,4,5)-trisphosphate (1,2-dihexanoyl) ammonium salt (PtdIns-(3,4,5)-P3) is a synthetic analog of the naturally occurring phosphatidylinositol-3,4,5-trisphosphate (PIP3). Its molecular formula is C21H54N4O22P4, with a molecular weight of 838.56 g/mol. The compound features:

- A myo-inositol ring phosphorylated at the 3′, 4′, and 5′ positions.

- 1,2-dihexanoyl chains (C6:0) esterified to the sn-1 and sn-2 positions of the glycerol backbone.

- An ammonium counterion stabilizing the negatively charged phosphate groups.

Table 1: Key Chemical Identifiers

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 799268-62-5 | |

| IUPAC Name | 1-(1,2R-dihexanoylphosphatidyl)inositol-3,4,5-triphosphate, tetraammonium salt | |

| Purity | ≥98% (verified by TLC, NMR) |

Stereochemical Configuration

The compound preserves the natural D-myo-inositol stereochemistry, critical for binding to pleckstrin homology (PH) domains in downstream signaling proteins like Akt. The dihexanoyl chains adopt a conformation that enhances aqueous solubility while mimicking the membrane-binding properties of longer-chain PIP3.

International Union of Pure and Applied Chemistry Designation and Chemical Registry Information

Phosphatidylinositol 3,4,5-trisphosphate 1,2-dihexanoyl ammonium salt represents a synthetic analog of the naturally occurring phosphoinositide signaling molecule with systematically modified fatty acid chains [1] [2]. The compound is officially registered under the Chemical Abstracts Service number 799268-62-5, providing a unique identifier for this specific molecular entity [1] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate [6] [7].

The structural identification of this compound is further supported by its unique InChI Key designation YTZPLJSHLDNARZ-XLCQVJATSA-N, which provides a standardized representation of its molecular connectivity and stereochemistry [6] [7]. This compound has been catalogued in the PubChem database under the Compound Identification Number 156588898, facilitating its identification and reference in chemical databases worldwide [6].

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 799268-62-5 [1] |

| Molecular Formula (Free Acid) | C21H42O22P4 [1] |

| Molecular Formula (Ammonium Salt) | C21H54N4O22P4 [2] [6] |

| Molecular Weight (Free Acid) | 766.41 g/mol [1] |

| Molecular Weight (Ammonium Salt) | 838.6 g/mol [2] [6] |

| InChI Key | YTZPLJSHLDNARZ-XLCQVJATSA-N [6] [7] |

| PubChem CID | 156588898 [6] |

Common Synonyms and Variant Nomenclature

The nomenclature landscape for phosphatidylinositol 3,4,5-trisphosphate 1,2-dihexanoyl ammonium salt encompasses multiple naming conventions that reflect different aspects of its chemical structure and commercial applications [1] [2] [3]. The formal chemical designation recognized in scientific literature is 1-(1,2R-dihexanoylphosphatidyl)inositol-3,4,5-triphosphate, tetraammonium salt, which explicitly describes the stereochemical configuration and salt form [1] [3] [5].

Abbreviated notation systems have developed to facilitate communication within the phosphoinositide research community [1] [2] [3]. The designation DHPI-3,4,5-P3 represents a condensed form that emphasizes the dihexanoyl modification and the trisphosphate nature of the inositol head group [1] [2]. Similarly, the notation Phosphatidylinositol-3,4,5-triphosphate C-6 specifically highlights the six-carbon fatty acid chains that distinguish this synthetic analog from naturally occurring phosphoinositides [1] [2].

Lipid nomenclature systems employ standardized formats that indicate fatty acid composition and phosphorylation patterns [1] [2] [6]. The designation PI(3,4,5)P3 (6:0/6:0) follows the convention where the numbers in parentheses indicate phosphorylation positions on the inositol ring, while the notation (6:0/6:0) specifies the fatty acid chain lengths and saturation status at the sn-1 and sn-2 positions respectively [1] [2]. An alternative format, PIP33',4',5', employs prime notation to distinguish the inositol ring positions from the glycerol backbone numbering system [1] [3].

Commercial suppliers have developed proprietary designations for catalog and inventory purposes [1] [2] [7]. The designation PIP3C-16 appears in commercial literature, where the "C-16" likely refers to a specific product code rather than structural information [1] [3]. Similarly, the notation 06:0 PI(3,4,5)P3 represents another commercial variant that emphasizes the hexanoyl chain composition [7].

The most comprehensive systematic descriptor follows International Union of Pure and Applied Chemistry principles: 1,2-dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt) [2] [6] [7]. This nomenclature explicitly defines the fatty acid substitution pattern, the glycerol backbone stereochemistry, the phosphate linkage position, and the specific configuration of the inositol head group with its phosphorylation pattern.

| Category | Name/Designation |

|---|---|

| Formal Chemical Name | 1-(1,2R-dihexanoylphosphatidyl)inositol-3,4,5-triphosphate, tetraammonium salt [1] [3] |

| Abbreviated Notation (Type 1) | DHPI-3,4,5-P3 [1] [2] |

| Abbreviated Notation (Type 2) | Phosphatidylinositol-3,4,5-triphosphate C-6 [1] [2] |

| Abbreviated Notation (Type 3) | PI(3,4,5)P3 (6:0/6:0) [1] [2] |

| Abbreviated Notation (Type 4) | PIP33',4',5' [1] [3] |

| Commercial Designation (Type 1) | PIP3C-16 [1] [3] |

| Commercial Designation (Type 2) | 06:0 PI(3,4,5)P3 [7] |

| Systematic IUPAC Descriptor | 1,2-dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt) [2] [6] |

Structural Classification within Phosphoinositide Family

Phosphatidylinositol 3,4,5-trisphosphate 1,2-dihexanoyl ammonium salt occupies a specific position within the hierarchical classification system of membrane lipids and cellular signaling molecules [16] [18] [20]. At the highest taxonomic level, this compound belongs to the glycerophospholipids superclass, which encompasses all lipids containing a glycerol backbone linked to phosphate-containing head groups [16]. Within this broad category, it is classified as a phosphatidylinositol derivative, distinguishing it from other glycerophospholipids such as phosphatidylcholine or phosphatidylserine [16] [18].

The phosphoinositide family represents a specialized subclass of phosphatidylinositol derivatives characterized by the presence of one or more phosphate groups attached to the inositol ring [16] [18]. Research has identified seven distinct phosphoinositide species that occur naturally in mammalian cells, differentiated by their specific phosphorylation patterns on the 3, 4, and 5 positions of the inositol ring [16]. These include three monophosphate species: phosphatidylinositol 3-phosphate, phosphatidylinositol 4-phosphate, and phosphatidylinositol 5-phosphate [16].

The bisphosphate category encompasses three naturally occurring species: phosphatidylinositol 3,4-bisphosphate, phosphatidylinositol 3,5-bisphosphate, and phosphatidylinositol 4,5-bisphosphate [16]. The trisphosphate classification contains only one naturally occurring member, phosphatidylinositol 3,4,5-trisphosphate, positioning the compound under study as a synthetic analog of this unique signaling molecule [16] [18].

The specific structural modifications that distinguish phosphatidylinositol 3,4,5-trisphosphate 1,2-dihexanoyl ammonium salt from its naturally occurring counterpart relate primarily to the fatty acid composition [2] [3] [26]. Natural phosphatidylinositol 3,4,5-trisphosphate typically contains longer-chain fatty acids such as stearic acid (18:0) or arachidonic acid (20:4) at the sn-1 and sn-2 positions [2] [26]. The synthetic analog features hexanoic acid (6:0) residues at both positions, significantly altering its physical and chemical properties [2] [3] [26].

The stereochemical configuration of the compound follows the sn-glycero naming convention, indicating the specific three-dimensional arrangement of substituents around the glycerol backbone [2] [6]. The inositol head group adopts the D-myo-inositol configuration, which represents the naturally occurring stereoisomer found in eukaryotic cells [16]. The phosphorylation pattern specifically targets the 3, 4, and 5 positions of the inositol ring, creating a highly negatively charged head group that requires neutralization with ammonium cations in the commercial salt form [1] [2].

This structural classification places the compound within the broader context of phosphoinositide 3-kinase signaling pathways [18] [20]. Phosphoinositide 3-kinases represent a family of enzymes that phosphorylate the 3-position of inositol rings, generating phosphatidylinositol 3-phosphate, phosphatidylinositol 3,4-bisphosphate, and phosphatidylinositol 3,4,5-trisphosphate as products [18] [20]. The synthetic dihexanoyl analog serves as a research tool that mimics the head group structure of the natural substrate while providing enhanced solubility characteristics for experimental applications [2] [3] [26].

| Classification Level | Description |

|---|---|

| Lipid Superclass | Glycerophospholipids [16] |

| Lipid Class | Phosphatidylinositol derivatives [16] [18] |

| Lipid Subclass | Phosphoinositide polyphosphates [16] [18] |

| Phosphoinositide Type | Trisphosphate derivative [16] |

| Phosphorylation Pattern | 3,4,5-trisphosphate substitution [16] [18] |

| Fatty Acid Chain Length | Hexanoyl (C6:0) chains at sn-1 and sn-2 positions [2] [3] |

| Stereochemical Configuration | sn-glycero configuration with D-myo-inositol headgroup [2] [16] |